Cas no 1088-11-5 (Nordazepam)

Nordazepam 化学的及び物理的性質
名前と識別子
-
- Nordazepam
- Nordiazepam
- Desmethyldiazepam
- 7-Chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
- DESMETHYLDIAZEPAM--DEA SCHEDULE IV ITEM
- Nordiazepam solution
- 1-Demethyldiazepam
- 7-chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Calmday
- Dealkylprazepam
- Demethyldiazepam
- N-Demethyldiazepam
- N-Deoxydemoxepam
- N-Desmethyldiazepam
- Norprazepam
- NDD
- NDZ
- Dmdz
- A 101
- Madar
- Nordaz
- Stilny
- RO 5-2180
- Praxadium
- MixCom6_000554
- DivK1c_000979
- Demadar
- CAS-1088-11-5
- CHEBI:111762
- Nordazepamum
- 7-chloro-1,3 -dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
- Nordazepam [INN]
- DTXCID3028926
- MLS001173623
- Vegesan
- NORDAZEPAM CIV [USP-RS]
- NORDAZEPAM [MI]
- 2H-1, 7-chloro-1,3-dihydro-5-phenyl-
- N-Descyclopropylmethylprazepam
- NSC 46078
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- NORDAZEPAM [WHO-DD]
- 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl-
- 2H-1, 1,3-dihydro-7-chloro-5-phenyl-
- 5-24-04-00291 (Beilstein Handbook Reference)
- Nordazepam (Nordiazepam) 1.0 mg/ml in Methanol
- 7-Chloro-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
- 7-Chloro-1,3-dihydro-5-phenyl-(2H)-1,4-benzodiazepin-2-one
- CHEMBL523
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-
- Calmday (TN)
- N1-Desmethyldiazepam
- DIPOTASSIUM CLORAZEPATE IMPURITY B [EP IMPURITY]
- Nordazepam (INN)
- DB14028
- 7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2-one
- HMS2272B05
- Nordazepamum [INN-Latin]
- Ro 52180
- 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one #
- 7-Chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
- ChemDiv1_028362
- SCHEMBL78453
- DEA No. 2838
- CCRIS 9181
- AKOS005486646
- A801929
- SMR000238153
- DIAZEPAM IMPURITY A [EP IMPURITY]
- 5-phenyl-7-chloro-1,4-benzodiazepin-2-one
- NCGC00168263-01
- Nordazepam (1.0 mg/mL in Methanol)
- 7-Chlor-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-on
- 7-chloro-5-phenyl-1,3-dihydro-[1,4]benzodiazepin-2-one
- NSC-46078
- EINECS 214-123-4
- Nordazepam CIV
- IDI1_000979
- BRN 0751823
- N-Deoxydemoxapam
- 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam)
- UNII-67220MCM01
- A101
- Desmethyldiazepam (Nordazepam)
- HMS667J04
- NORDAZEPAM [MART.]
- HMS503C19
- NSC-631619
- NINDS_000979
- C07486
- Diazepam-M N-desmethyl
- AKOS000636746
- (z)-7-chloro-5-phenyl-1h-benzo[e][1,4]diazepin-2(3h)-one
- WLN: T67 GMV JN IHJ CG KR
- NS00007814
- Nordazepam (Nordiazepam) 0.1 mg/ml in Methanol
- 67220MCM01
- Desoxydemoxepam
- 7-Chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one( am)
- Tox21_113493
- Q3180288
- 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- Oprea1_578139
- BDBM50027835
- KBio1_000979
- Lomax
- NSC46078
- NSC631619
- Desmethyldiazepam (Nordazepam), 1mg/ml in Methanol
- Sopax
- 7-Chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one(nordiazepam)
- 7-Chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one(desmethyldiazepam)
- D08283
- DTXSID2049000
- 1088-11-5
- Desmethyldiazepam, analytical standard
- SCHEMBL26104098
- 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol
- DB-040846
- STK560158
-
- インチ: 1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
- InChIKey: AKPLHCDWDRPJGD-UHFFFAOYSA-N
- ほほえんだ: O=C1CN=C(C2=CC=CC=C2)C2=CC(=CC=C2N1)Cl
計算された属性
- せいみつぶんしりょう: 270.05600
- どういたいしつりょう: 270.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 10
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 41.5Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色結晶
- 密度みつど: 1.2576 (rough estimate)
- ゆうかいてん: 208-210°C
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 屈折率: 1.6330 (estimate)
- ようかいど: DMSO: >10mg/mL
- PSA: 41.46000
- LogP: 2.70310
- 濃度: 1 mg/mL in methanol
Nordazepam セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN 3249
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
- RTECS番号:DF1750000
-
危険物標識:
- 包装等級:III
- リスク用語:R22; R39/23/24/25; R23/24/25; R11
- 危険レベル:6.1(b)
- 包装グループ:III
- セキュリティ用語:6.1(b)
- どくせい:LD50 in mice (mg/kg): 2750 orally, >400 i.p. (Randall); LD50 in mice, rats (mg/kg): 1300, >5200 orally (company communication)
- ちょぞうじょうけん:−20°C
Nordazepam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-905-1ML |
Nordazepam |
1088-11-5 | 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
376.57 | 2021-05-13 |
Nordazepam 関連文献
-
Tiina J. Kauppila,Nari Talaty,Tiia Kuuranne,Tapio Kotiaho,Risto Kostiainen,R. Graham Cooks Analyst 2007 132 868
-
Hajime Miyaguchi Anal. Methods 2014 6 5777
-
Alan D. Tappin,J. Paul Loughnane,Alan J. McCarthy,Mark F. Fitzsimons Environ. Sci.: Processes Impacts 2014 16 2227
-
Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
-
Lambert K. S?rensen,J?rgen B. Hasselstr?m Anal. Methods 2013 5 3185
-
Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
-
Ali Es-haghi,Xu Zhang,Florin Marcel Musteata,Habib Bagheri,Janusz Pawliszyn Analyst 2007 132 672
-
Erika L. Doctor,Bruce McCord Analyst 2013 138 5926
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
J. M. Clifford,W. Franklin Smyth Analyst 1974 99 241
Nordazepamに関する追加情報
Nordazepam (CAS No. 1088-11-5): An Overview of Its Properties, Applications, and Recent Research
Nordazepam, also known as nordiazepam or desmethyldiazepam, is a benzodiazepine derivative with the chemical formula C15H11ClN2O2. It is a metabolite of several benzodiazepines, including diazepam and clorazepate. Nordazepam is primarily used in the treatment of anxiety disorders, insomnia, and as a premedication for minor surgical procedures. This compound has gained significant attention in recent years due to its unique pharmacological properties and potential therapeutic applications.
The chemical structure of Nordazepam (CAS No. 1088-11-5) consists of a benzene ring fused to a diazepine ring, with a chlorine atom and an ester group attached. This structure confers its potent anxiolytic, sedative, and muscle relaxant properties. Nordazepam is rapidly absorbed after oral administration and has a high bioavailability. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, and is excreted mainly through the kidneys.
One of the key advantages of Nordazepam is its longer half-life compared to other benzodiazepines, which allows for once-daily dosing in many cases. This makes it particularly useful for patients who require sustained relief from anxiety symptoms. However, this longer half-life also means that it can accumulate in the body over time, potentially leading to side effects such as drowsiness, dizziness, and cognitive impairment. Therefore, careful dosing and monitoring are essential when prescribing this medication.
Recent research has shed light on the mechanisms of action of Nordazepam (CAS No. 1088-11-5). Studies have shown that it primarily acts by enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). By binding to GABA-A receptors, Nordazepam increases the frequency of chloride ion channel opening, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism underlies its anxiolytic and sedative effects.
In addition to its use in anxiety disorders and insomnia, Nordazepam has been investigated for its potential in other therapeutic areas. For example, a recent study published in the Journal of Clinical Psychopharmacology found that Nordazepam may be effective in reducing symptoms of post-traumatic stress disorder (PTSD) when used as an adjunct to cognitive-behavioral therapy (CBT). The study reported significant improvements in PTSD symptoms, including reduced anxiety and improved sleep quality.
Another area of interest is the use of Nordazepam (CAS No. 1088-11-5) in managing alcohol withdrawal syndrome. A clinical trial conducted at a major medical center demonstrated that Nordazepam was effective in reducing withdrawal symptoms such as tremors, agitation, and seizures. The study also noted that Nordazepam was well-tolerated by patients and had a favorable safety profile compared to other benzodiazepines.
The potential for abuse and dependence remains a concern with all benzodiazepines, including Nordazepam. Long-term use can lead to tolerance and physical dependence, making it important for healthcare providers to carefully evaluate patients' risk factors before prescribing this medication. Additionally, abrupt discontinuation can result in withdrawal symptoms, so gradual tapering is recommended when discontinuing treatment.
In terms of drug interactions, Nordazepam (CAS No. 1088-11-5) should be used with caution in patients taking other central nervous system depressants such as opioids or alcohol. These combinations can potentiate sedative effects and increase the risk of respiratory depression. It is also important to consider interactions with drugs that inhibit or induce CYP3A4 enzymes, as these can affect the metabolism of Nordazepam.
The safety profile of Nordazepam has been well-established through extensive clinical trials and real-world usage. Common side effects include drowsiness, dizziness, fatigue, and muscle weakness. More serious side effects are rare but can include confusion, hallucinations, and paradoxical reactions such as increased agitation or aggression. Regular monitoring by healthcare providers can help identify and manage these side effects effectively.
In conclusion, Nordazepam (CAS No. 1088-11-5) is a versatile benzodiazepine with a range of therapeutic applications. Its unique pharmacological properties make it an effective treatment option for anxiety disorders, insomnia, and alcohol withdrawal syndrome. Ongoing research continues to explore new uses for this compound and refine its clinical applications. As with all medications, careful consideration of patient-specific factors is essential to ensure safe and effective use.
1088-11-5 (Nordazepam) 関連製品
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)
- 1396890-46-2((2E)-3-(2-chlorophenyl)-1-4-(2-hydroxypropyl)piperazin-1-ylprop-2-en-1-one hydrochloride)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)
- 1207008-18-1(2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)



